Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.: 878167-55-6
Cat. No.: VC2656272
Molecular Formula: C17H23BrN2O2
Molecular Weight: 367.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878167-55-6 |
|---|---|
| Molecular Formula | C17H23BrN2O2 |
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | tert-butyl 5-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 |
| Standard InChI Key | WFBWTVMSUBPQMI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate features a complex molecular architecture with several key structural elements. The compound contains an indoline system (a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring) connected via a spiro carbon atom to a piperidine ring. The presence of a bromine substituent at the 5-position of the indoline component and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen are distinguishing features of this specific compound .
Physical Properties
The compound possesses several important physical properties that influence its behavior in chemical reactions and biological systems. These properties have been computationally determined and experimentally verified, as summarized in the following table:
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₇H₂₃BrN₂O₂ | Computed |
| Molecular Weight | 367.3 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 3.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 366.09429 Da | Computed by PubChem 2.2 |
The compound's moderate lipophilicity (XLogP3-AA value of 3.8) suggests reasonable membrane permeability, an important consideration for potential pharmaceutical applications . The presence of both hydrogen bond donors and acceptors enables the molecule to form interactions with biological targets, while the limited number of rotatable bonds indicates a relatively rigid structure that may favor specific binding conformations.
Chemical Properties
Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibits chemical properties consistent with its functional groups. The bromine substituent serves as a versatile handle for further chemical transformations, particularly for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig procedures. The Boc protecting group on the piperidine nitrogen provides stability during certain chemical reactions while allowing selective deprotection under acidic conditions.
The compound likely undergoes reactions typical of its constituent functional groups:
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The indoline NH group can participate in N-alkylation or acylation reactions
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The bromine substituent enables various coupling reactions for C-C bond formation
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The Boc group can be cleaved under acidic conditions to reveal the free piperidine amine
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The spirocyclic center provides conformational rigidity but may be susceptible to ring-opening under specific conditions
Synthesis and Preparation Methods
The synthesis of tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves multiple steps, drawing upon established methods for constructing spirocyclic systems. While the search results don't provide a specific synthetic route for this exact compound, analogous compounds with similar structural features offer insight into potential synthetic strategies.
Applications and Research Significance
Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate and related spirocyclic compounds have significant applications in pharmaceutical research and development. These compounds serve as valuable intermediates in the synthesis of more complex molecular structures targeted for specific therapeutic applications.
The spirocyclic framework provides a rigid three-dimensional structure that can enhance binding selectivity to biological targets. This conformational constraint is particularly valuable in drug design, as it can reduce off-target effects and improve pharmacokinetic properties. The presence of the bromine substituent offers a versatile handle for further structural elaboration through various coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship studies.
Similar spirocyclic indoline-piperidine compounds have been investigated for applications in:
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Kinase inhibitor development for cancer therapy
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Central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier
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Pain management therapeutics
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Neurological disorder treatments
The bromine substituent at the 5-position is particularly significant as it provides a reactive site for further functionalization through cross-coupling reactions, allowing researchers to build complex molecular architectures for targeted drug development programs.
Comparative Analysis with Related Compounds
Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate shares structural similarities with several related compounds that differ in the position or identity of substituents or the nature of the protective groups. Comparing these compounds provides insight into structure-activity relationships and the impact of specific structural modifications.
Halogen Variation
A close structural analog is tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate, which contains a chlorine instead of bromine at the 5-position of the indoline ring . While both halogens serve as potential sites for further functionalization, they differ in their leaving group abilities and electronic properties, which can affect both synthetic utility and biological activity. The chlorinated analog has a molecular weight of 322.84 g/mol, compared to 367.3 g/mol for the brominated compound .
Position Isomers
Another related compound is tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, where the bromine is located at the 4-position instead of the 5-position of the indoline ring . This positional isomer maintains the same molecular weight and many similar properties, but the different position of the bromine may significantly impact the compound's three-dimensional structure and consequently its binding properties with biological targets.
Protection Group Variations
The non-halogenated parent compound, tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate, lacks the bromine substituent but maintains the core spirocyclic scaffold . With a molecular weight of 288.4 g/mol, this compound serves as a useful comparison to understand the impact of halogen substitution on physical properties and biological activity.
The following table summarizes key differences between these related compounds:
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | 878167-55-6 | 367.3 | Bromine at 5-position |
| Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | 637362-21-1 | 322.84 | Chlorine at 5-position |
| Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | 1160247-72-2 | 367.3 | Bromine at 4-position |
| Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate | 676607-31-1 | 288.4 | No halogen substituent |
These structural variations enable medicinal chemists to fine-tune the properties of these compounds for specific applications, investigating how subtle changes affect binding affinity, selectivity, and pharmacokinetic properties.
Future Research Directions
Future research involving tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is likely to focus on several key areas:
Synthetic Methodology Development
Improving synthetic routes to access this compound and its derivatives more efficiently remains an important area of research. Development of catalytic methods for the construction of the spirocyclic core and site-selective functionalization strategies could significantly enhance the accessibility of these complex structures.
Structure-Activity Relationship Studies
Systematic modification of the core structure, including variation of the substituents on both the indoline and piperidine rings, will provide valuable insight into structure-activity relationships. Such studies are essential for optimizing binding affinity and selectivity toward specific biological targets.
Medicinal Chemistry Applications
Investigation of this compound and its derivatives as potential leads for drug discovery programs represents a promising direction. The spirocyclic scaffold offers conformational rigidity that can enhance binding selectivity, while the bromine substituent provides a versatile handle for further structural elaboration.
Physicochemical Property Optimization
Research aimed at improving the drug-like properties of derivatives based on this scaffold, including solubility, membrane permeability, and metabolic stability, will be crucial for advancing candidates toward clinical development.
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